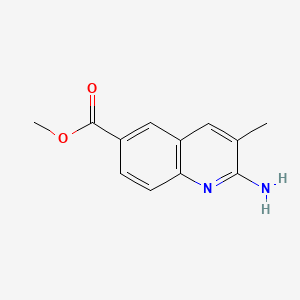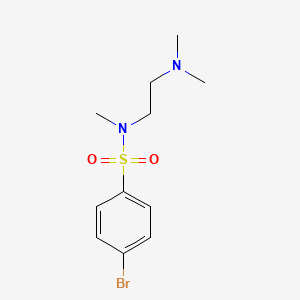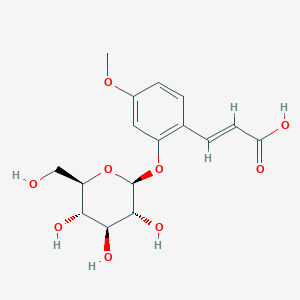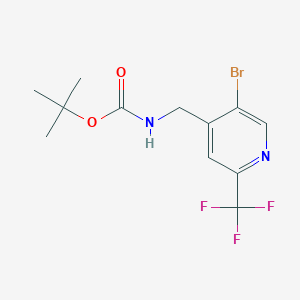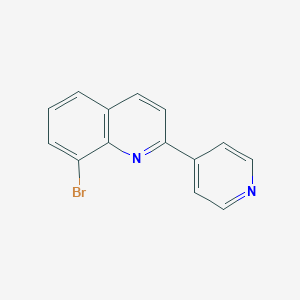
8-bromo-2-(4-pyridinyl)Quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-2-(4-pyridinyl)Quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a bromine atom at the 8th position and a pyridinyl group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(4-pyridinyl)Quinoline typically involves the bromination of 2-(4-pyridinyl)Quinoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the quinoline ring in the presence of a suitable catalyst, such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions, thereby optimizing the efficiency of the production process.
化学反応の分析
Types of Reactions: 8-Bromo-2-(4-pyridinyl)Quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products:
- Substituted quinolines
- Quinoline N-oxides
- Dihydroquinoline derivatives
- Biaryl compounds
科学的研究の応用
8-Bromo-2-(4-pyridinyl)Quinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of materials with specific electronic properties.
作用機序
The mechanism of action of 8-Bromo-2-(4-pyridinyl)Quinoline involves its interaction with various molecular targets. For instance, it can intercalate into DNA, disrupting the replication process in cancer cells. It may also inhibit specific enzymes, thereby affecting metabolic pathways crucial for the survival of pathogens.
類似化合物との比較
2-(4-Pyridinyl)Quinoline: Lacks the bromine substitution, resulting in different reactivity and biological activity.
8-Chloro-2-(4-pyridinyl)Quinoline: Similar structure but with chlorine instead of bromine, leading to variations in chemical properties and applications.
8-Methyl-2-(4-pyridinyl)Quinoline: Substitution with a methyl group, affecting its steric and electronic characteristics.
Uniqueness: 8-Bromo-2-(4-pyridinyl)Quinoline is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds.
特性
分子式 |
C14H9BrN2 |
|---|---|
分子量 |
285.14 g/mol |
IUPAC名 |
8-bromo-2-pyridin-4-ylquinoline |
InChI |
InChI=1S/C14H9BrN2/c15-12-3-1-2-11-4-5-13(17-14(11)12)10-6-8-16-9-7-10/h1-9H |
InChIキー |
PXFHGWLEXWSAFG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


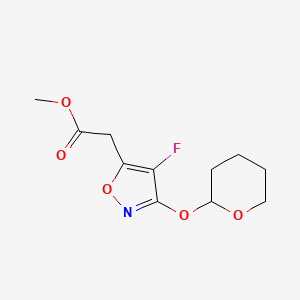
![N-(2-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)ethyl)-4-methylbenzenesulfonamide](/img/structure/B13917261.png)
![cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B13917272.png)
![N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13917276.png)

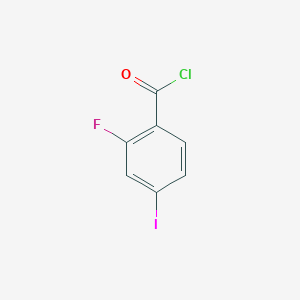
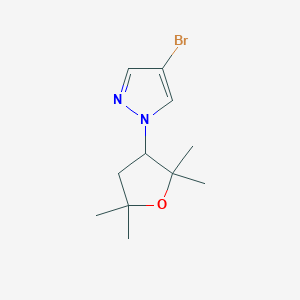
![N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide](/img/structure/B13917289.png)
![Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13917300.png)

